

Technical Guide: ^1H NMR Spectral Analysis of 6-Bromomethyl-2-cyanopyridine

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Compound of Interest

Compound Name: 6-Bromomethyl-2-cyanopyridine

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This technical guide provides a detailed overview of the ^1H Nuclear Magnetic Resonance (NMR) spectral data for **6-Bromomethyl-2-cyanopyridine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the spectral data, the experimental protocol for its acquisition, and a workflow for its synthesis and characterization.

^1H NMR Spectral Data of 6-Bromomethyl-2-cyanopyridine

The ^1H NMR spectrum of **6-Bromomethyl-2-cyanopyridine** provides characteristic signals that are crucial for its structural confirmation. The data, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), is summarized in the table below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
4.66	Singlet (s)	2H	CH ₂ Br	N/A
7.82-7.89	Multiplet (m)	2H	3-H, 5-H	N/A
8.03	Doublet of doublets (dd)	1H	4-H	7.8

Table 1: Summary of ^1H NMR spectral data for **6-Bromomethyl-2-cyanopyridine** in DMSO-d_6 .[\[1\]](#)

Experimental Protocol: ^1H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the ^1H NMR spectrum of **6-Bromomethyl-2-cyanopyridine**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **6-Bromomethyl-2-cyanopyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The spectrometer is locked to the deuterium signal of the DMSO-d_6 .
- The probe is tuned to the proton frequency.

3. Data Acquisition:

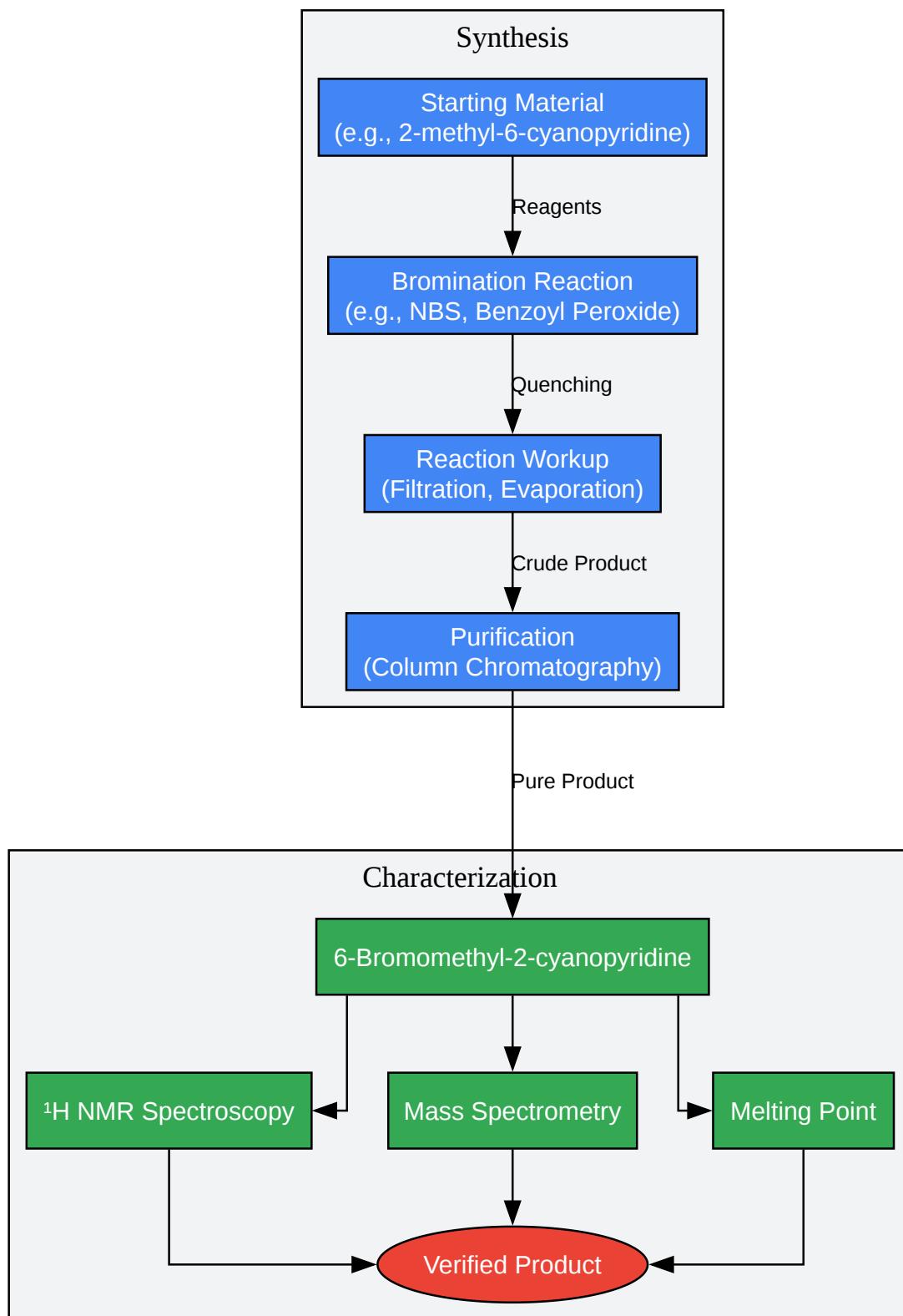
- A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
- The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
- A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- The relaxation delay is set to an appropriate value (e.g., 1-5 seconds) to ensure quantitative integration.

4. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
- The signals are integrated, and the coupling constants are measured.

Synthesis and Characterization Workflow

The synthesis of **6-Bromomethyl-2-cyanopyridine** is a critical step in the development of various pharmaceuticals. Cyanopyridine derivatives have shown potential as anticancer agents and kinase inhibitors.^{[2][3][4][5][6]} The following diagram illustrates a general workflow for its synthesis and subsequent characterization.



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Caption: Workflow for the synthesis and characterization of **6-Bromomethyl-2-cyanopyridine**.

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